molecular formula C35H54B2N2O4 B12508280 3,3'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)

3,3'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine)

Cat. No.: B12508280
M. Wt: 588.4 g/mol
InChI Key: CRFYMTGTBONNTF-UHFFFAOYSA-N
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Description

3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is a complex organic compound that features a fluorene core substituted with boronic ester groups and dimethylpropan-1-amine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) typically involves multiple steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst.

    Introduction of Boronic Ester Groups: The boronic ester groups are introduced via a borylation reaction, often using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source and a palladium catalyst to facilitate the reaction.

    Attachment of Dimethylpropan-1-amine Moieties: The final step involves the substitution of the fluorene core with N,N-dimethylpropan-1-amine groups, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the boronic ester groups, converting them into boranes or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of boranes or reduced boronic esters.

    Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a drug delivery agent or as a scaffold for drug design.

    Catalysis: Utilized in catalytic processes, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of this compound largely depends on its application:

    In Organic Electronics: It acts as a charge transport material, facilitating the movement of electrons or holes within a device.

    In Catalysis: It serves as a ligand or a catalyst, participating in the formation of transition states and lowering the activation energy of reactions.

    In Medicinal Chemistry: It can interact with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Another boronic ester-substituted compound used in organic electronics and materials science.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A simpler boronic ester compound used in various organic synthesis applications.

Uniqueness

3,3’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)bis(N,N-dimethylpropan-1-amine) is unique due to its combination of a fluorene core with boronic ester and amine functionalities, providing a versatile platform for further functionalization and application in diverse fields.

Properties

Molecular Formula

C35H54B2N2O4

Molecular Weight

588.4 g/mol

IUPAC Name

3-[9-[3-(dimethylamino)propyl]-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C35H54B2N2O4/c1-31(2)32(3,4)41-36(40-31)25-15-17-27-28-18-16-26(37-42-33(5,6)34(7,8)43-37)24-30(28)35(29(27)23-25,19-13-21-38(9)10)20-14-22-39(11)12/h15-18,23-24H,13-14,19-22H2,1-12H3

InChI Key

CRFYMTGTBONNTF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCN(C)C)CCCN(C)C)C=C(C=C4)B5OC(C(O5)(C)C)(C)C

Origin of Product

United States

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